Denudatine
Overview
Description
Denudatine is primarily isolated from plants of the genera Aconitum and Delphinium . It has effects on the action potential of ventricular fibers and inhibits the arrhythmogenic action of aconitine .
Synthesis Analysis
The synthesis of Denudatine involves complex chemical reactions. A notable approach is a 1,2-addition/semipinacol rearrangement sequence which efficiently joins two complex fragments and sets an all-carbon quaternary center .
Molecular Structure Analysis
Denudatine has a molecular formula of C22H33NO2 . Its average mass is 343.503 Da and its monoisotopic mass is 343.251129 Da .
Chemical Reactions Analysis
Denudatine is involved in complex chemical reactions. It is part of the C19 diterpenoid alkaloids (C19 DTAs) family, many of which modulate the activity of ion channels in vivo .
Physical And Chemical Properties Analysis
Denudatine has a density of 1.2±0.1 g/cm3, a boiling point of 488.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.8 mmHg at 25°C . Its molar refractivity is 98.0±0.4 cm3 .
Scientific Research Applications
Pharmacological Properties : Denudatine, isolated from Delphinium denudatum, exhibits pharmacological actions such as inhibiting the contractions of rabbit duodenal strips and stimulating guinea-pig uterine strips. It affects the tone and movements of the intestine but doesn't influence blood pressure and respiration in dogs. Notably, it is non-toxic and lacks curariform activity (Singh & Chopra, 1962).
Cardiac Effects : Studies have shown that Denudatine can impact the action potential of ventricular fibers. In higher concentrations, it inhibits the arrhythmogenic action of aconitine, suggesting an inhibitory effect on Na+ influx in ventricular fibers (Liu & Dong, 1982). Additionally, Denudatine has been found to suppress arrhythmia induced by aconitine and increase survival rates in certain conditions (Jin, Zhou, & Zeng, 1982).
Structural Analysis : X-ray crystallography has been used to determine the structure of Denudatine, revealing it as a diterpenoid alkaloid with an atisine-type skeleton (Wright, Newton, Pelletier, & Singh, 1970).
Synthesis : Denudatine has been synthesized along with other diterpenoid alkaloids, utilizing strategies that involve common intermediates. This synthesis contributes to a broader understanding of diterpenoid alkaloid preparation (Kou et al., 2016).
Vasorelaxing Effects : Denudatin B, a related compound, has shown vasorelaxing effects in rat thoracic aorta, indicating potential applications in vascular health (Yu et al., 1990).
Isolation from Natural Sources : New Denudatine-type diterpenoid alkaloids have been isolated from plants like Aconitum carmichaelii, showcasing the diversity of this compound in nature (Liu et al., 2021).
Antioxidant Activities : Certain denudatine-type C20-diterpenoid alkaloids have been identified as having significant antioxidant activities, suggesting potential therapeutic applications (Yin et al., 2016).
Erosion and Weathering Studies : While not directly related to Denudatine, research on denudation rates and erosion processes provides a broader context for understanding natural processes that may impact plants producing Denudatine (Blanckenburg, 2005).
Safety And Hazards
Future Directions
Research on Denudatine is ongoing, with studies focusing on its pharmacological properties and potential therapeutic applications . Further detailed phytochemical investigations of Aconitum species could provide new therapeutic natural products of Aconitum source that could be employed in health and medicine .
properties
IUPAC Name |
(1S,5R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13-,14+,15-,16+,17-,18?,19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXLNQAYPUEDSI-ZBNNHZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CCC[C@@]34[C@@H]2C[C@@H](C31)[C@]56[C@H]4[C@H]([C@H](CC5)C(=C)[C@H]6O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 24721564 | |
CAS RN |
26166-37-0 | |
Record name | 26166-37-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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